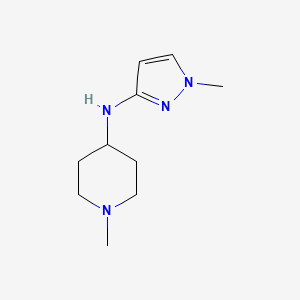
2-(1H-pyrrol-2-yl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-2-yl)cycloheptan-1-ol is an organic compound characterized by a cycloheptane ring substituted with a hydroxyl group and a pyrrole ring. This compound is of interest due to its unique structure, which combines the properties of both cycloheptane and pyrrole, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptanone with pyrrole in the presence of a suitable catalyst. The reaction conditions often include:
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Common solvents like ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
2-(1H-pyrrol-2-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1H-pyrrol-2-yl)cycloheptan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)ethanol: Similar structure but with an ethanol backbone.
Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-(1H-pyrrol-2-yl)propan-2-ol: Similar structure but with a propanol backbone.
Uniqueness
2-(1H-pyrrol-2-yl)cycloheptan-1-ol is unique due to its cycloheptane ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C11H17NO/c13-11-7-3-1-2-5-9(11)10-6-4-8-12-10/h4,6,8-9,11-13H,1-3,5,7H2 |
InChI Key |
LTVMUILUSSBJFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



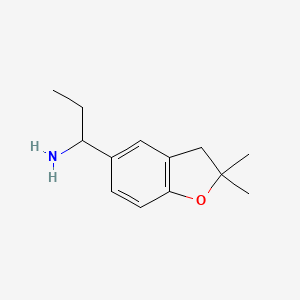
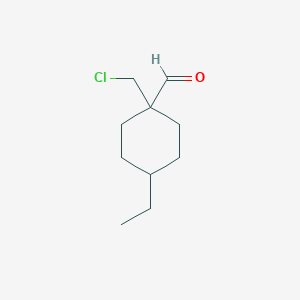
![{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol](/img/structure/B13285546.png)
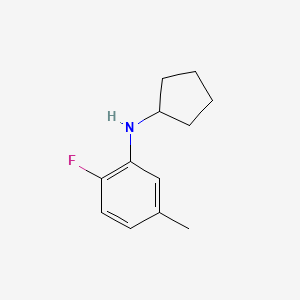

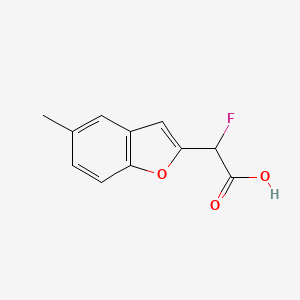

![1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13285583.png)

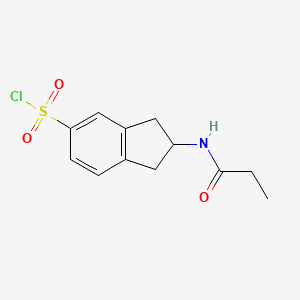
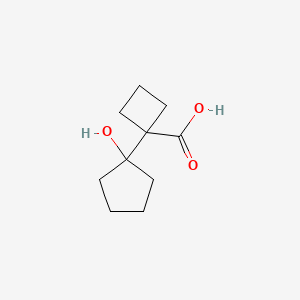
![{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B13285602.png)
